Boldenone Propionate

Description

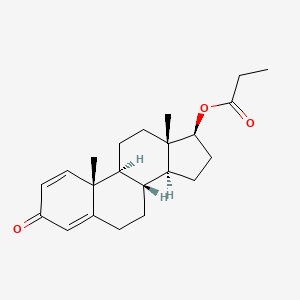

Structure

3D Structure

Properties

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O3/c1-4-20(24)25-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h9,11,13,16-19H,4-8,10,12H2,1-3H3/t16-,17-,18-,19-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULJOJMSGJSWPSE-BLQWBTBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017193 | |

| Record name | Boldenone propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

977-32-2 | |

| Record name | (17beta)-17-(1-Oxopropoxy)androsta-1,4-dien-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000977322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boldenone propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boldenone propionate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J73SJ6F4RK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Boldenone propionate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boldenone Propionate is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone. Characterized by a propionate ester attached to the 17-beta hydroxyl group, this modification alters its pharmacokinetic profile, promoting a slower release from the site of injection compared to its parent compound, boldenone. This document provides a detailed overview of the chemical structure, physicochemical properties, and known signaling pathways of this compound, intended for a technical audience in research and drug development. It includes a compilation of quantitative data, descriptions of relevant experimental methodologies, and visual representations of its mechanism of action and analytical workflows.

Chemical Structure and Identification

This compound is systematically named [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate.[1] Its chemical structure is distinguished by the foundational androstane skeleton, featuring a double bond between the first and second carbon atoms of the A-ring, a ketone group at the third carbon position, and a propionate ester at the 17-beta position.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate[1] |

| CAS Number | 977-32-2[1] |

| Molecular Formula | C₂₂H₃₀O₃[1] |

| Canonical SMILES | CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C[1] |

| InChI Key | ULJOJMSGJSWPSE-BLQWBTBKSA-N[2] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its formulation, delivery, and disposition in a biological system. The propionate ester significantly increases its lipophilicity compared to the free steroid, boldenone.

Table 2: Physicochemical Data of this compound

| Property | Value |

| Molecular Weight | 342.47 g/mol [1] |

| Appearance | Off-white to white powder[1] |

| Melting Point | 158 °C[1] |

| Boiling Point | 456.2 ± 45.0 °C (at 760 mmHg)[1] |

| Density | 1.1 ± 0.1 g/cm³[1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in Methanol.[3] |

| Enthalpy of Vaporization | 71.6 ± 3.0 kJ/mol[1] |

| Flash Point | 197.4 ± 28.8 °C[1] |

| Polarizability | 38.5 ± 0.5 10⁻²⁴ cm³[1] |

| Surface Tension | 43.0 ± 5.0 dyne/cm[1] |

| Molar Volume | 304.5 ± 5.0 cm³[1] |

Experimental Protocols

Determination of Melting Point (Capillary Method)

A standard method for determining the melting point of crystalline solids like this compound involves the use of a capillary melting point apparatus.

Protocol:

-

A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is the completion of melting. The range between these two temperatures is reported as the melting point range. For a pure substance, this range is typically narrow.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of liquid compounds at atmospheric pressure can be determined using a Thiele tube, a method suitable for small sample volumes.

Protocol:

-

A small amount of the liquid sample (a few milliliters) is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the liquid.

-

The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

The Thiele tube is gently heated, and as the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Heating is discontinued, and the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility

The solubility of this compound in various organic solvents can be determined through standardized laboratory procedures.

Protocol:

-

A known, small amount of this compound (e.g., 1-5 mg) is placed in a vial.

-

A specific volume of the solvent to be tested is added incrementally at a constant temperature (e.g., 25 °C).

-

After each addition of solvent, the mixture is vigorously agitated (e.g., using a vortex mixer) and visually inspected for complete dissolution.

-

The process is continued until the solid is fully dissolved. The solubility is then expressed as the concentration of the saturated solution (e.g., in mg/mL). For slightly soluble compounds, analytical techniques such as UV-Vis spectroscopy or HPLC can be used to quantify the amount of dissolved solute.

Signaling Pathways and Mechanism of Action

Boldenone, the active component of this compound, exerts its biological effects primarily through its interaction with the androgen receptor (AR).[4] Like other androgens, it can also influence other signaling cascades.

Androgen Receptor Signaling Pathway

Boldenone acts as an agonist for the androgen receptor. Upon entering the cell, it binds to the AR located in the cytoplasm. This binding induces a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs). The activated AR-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction recruits co-activators and the basal transcription machinery, leading to the up- or down-regulation of gene expression. The downstream effects include increased protein synthesis and nitrogen retention, which contribute to its anabolic properties.[4]

NF-κB Signaling Pathway

Recent studies have suggested that anabolic steroids, including boldenone, may activate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. This pathway is a key regulator of inflammatory responses, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA elements and regulates the transcription of target genes. The activation of this pathway by boldenone could contribute to some of its physiological and pathological effects.

Experimental Workflow for In Vitro Metabolism Studies

The metabolism of this compound can be investigated using in vitro systems that mimic hepatic biotransformation. A common workflow involves the use of liver microsomes or S9 fractions, which contain key drug-metabolizing enzymes.

This workflow allows for the identification and characterization of phase I (e.g., hydroxylation, oxidation) and phase II (e.g., glucuronidation, sulfation) metabolites of this compound, providing crucial information for understanding its metabolic fate and for the development of analytical methods for its detection.

Conclusion

This compound is a well-characterized anabolic-androgenic steroid with a distinct chemical structure and physicochemical profile that dictates its biological activity and therapeutic or illicit use. Its primary mechanism of action is through the activation of the androgen receptor, leading to anabolic effects. Emerging evidence also suggests its interaction with other signaling pathways, such as NF-κB, which warrants further investigation. The experimental protocols and workflows described herein provide a framework for the continued study of this and related compounds in the fields of pharmacology, toxicology, and anti-doping science.

References

In Vitro Mechanism of Action of Boldenone Propionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boldenone propionate is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone. As a prodrug, its in vitro activity is primarily mediated by its conversion to the active form, boldenone. This guide provides a detailed examination of the in vitro mechanism of action of boldenone, focusing on its interaction with the androgen receptor (AR), subsequent cellular signaling pathways, and its effects on myogenic cells. All quantitative data from cited literature is presented in tabular format, and key experimental protocols and signaling pathways are visualized to facilitate a deeper understanding for research and drug development applications.

Core Mechanism: Androgen Receptor Agonism

The principal mechanism of action for boldenone is its function as an agonist for the androgen receptor (AR), a ligand-activated transcription factor.[1] Upon entering the cell, boldenone binds to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and subsequent translocation into the nucleus. Within the nucleus, the boldenone-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription. This process ultimately leads to the anabolic and androgenic effects associated with the compound.

Androgen Receptor Binding Affinity

The binding affinity of a compound to the androgen receptor is a key determinant of its potency. Quantitative data on the relative binding affinity (RBA) of boldenone for the AR has been reported in comparative studies.

| Compound | Relative Binding Affinity (%) to Androgen Receptor |

| Boldenone | 50-75 |

| Dihydrotestosterone (DHT) | 60-120 |

| Testosterone | 100 (Reference) |

| Nandrolone | 154-155 |

Data sourced from a comparative table of anabolic steroid affinities.[2] The values are relative to testosterone's binding affinity.

Cellular Signaling Pathways

Beyond direct AR-mediated gene transcription, boldenone is implicated in modulating other signaling pathways that can influence cellular processes.

NF-κB Signaling Pathway

Recent in vitro studies suggest that boldenone may activate the Nuclear Factor-kappa B (NF-κB) signaling pathway. This activation could be an indirect effect mediated by an increase in oxidative stress. Activation of NF-κB can lead to the transcription of a variety of genes, including those involved in inflammation and cell survival.

Figure 1: Proposed pathway of NF-κB activation by boldenone.

In Vitro Effects on Myogenic Cells

The anabolic effects of boldenone are primarily observed in skeletal muscle tissue. In vitro models using myogenic cell lines, such as C2C12 mouse myoblasts, are crucial for elucidating the cellular mechanisms underlying muscle hypertrophy.

Myoblast Differentiation and Hypertrophy

Figure 2: Experimental workflow for studying boldenone's effect on myogenesis.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summarized protocols for key in vitro assays relevant to the study of this compound's mechanism of action.

Androgen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of boldenone for the androgen receptor.

Methodology:

-

Receptor Source: Cytosol prepared from the ventral prostate of castrated rats.

-

Radioligand: A synthetic androgen with high affinity for the AR, such as [³H]-R1881, is used.

-

Procedure:

-

A constant concentration of the radioligand is incubated with the AR-containing cytosol.

-

Increasing concentrations of unlabeled boldenone are added to compete for binding with the radioligand.

-

After incubation to equilibrium, bound and unbound radioligand are separated (e.g., using hydroxylapatite).

-

The amount of bound radioactivity is measured by liquid scintillation counting.

-

-

Data Analysis: The concentration of boldenone that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is used to calculate the binding affinity (Ki) or relative binding affinity (RBA) compared to a reference androgen like testosterone.

Reporter Gene Assay for AR-Mediated Transcriptional Activation

Objective: To quantify the ability of boldenone to activate gene transcription through the androgen receptor.

Methodology:

-

Cell Line: A suitable mammalian cell line that has low or no endogenous AR expression (e.g., HEK293 or PC-3) is used.

-

Transfection: Cells are transiently transfected with two plasmids:

-

An expression vector containing the full-length human androgen receptor cDNA.

-

A reporter vector containing a promoter with multiple androgen response elements (AREs) driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).

-

-

Treatment: Transfected cells are treated with varying concentrations of boldenone.

-

Measurement: After a defined incubation period, cells are lysed, and the activity of the reporter enzyme is measured.

-

Data Analysis: A dose-response curve is generated, and the effective concentration that produces 50% of the maximal response (EC50) is calculated.

Figure 3: Workflow for an androgen receptor reporter gene assay.

Conclusion

The in vitro mechanism of action of this compound is fundamentally driven by the activity of its parent compound, boldenone, as an androgen receptor agonist. Boldenone exhibits a moderate to high binding affinity for the AR, leading to the modulation of target gene expression. This activity is the basis for its anabolic effects on muscle cells. Furthermore, emerging evidence suggests its involvement in other signaling pathways, such as the NF-κB pathway, which warrants further investigation. The experimental protocols and data presented in this guide provide a framework for the continued study and development of compounds targeting the androgen receptor. It is important to note the relative scarcity of in vitro data specifically for the propionate ester of boldenone, highlighting an area for future research.

References

The Pharmacokinetics of Boldenone Propionate in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetics of boldenone, with a specific focus on its propionate ester, in various animal models. Due to a lack of direct studies on boldenone propionate, this document synthesizes available data on boldenone and its long-chain undecylenate ester, alongside relevant data for testosterone propionate, to project the likely pharmacokinetic profile of this compound. This guide includes detailed experimental protocols, quantitative data presented in tabular format for comparative analysis, and visualizations of experimental workflows and metabolic pathways to support research and development in veterinary pharmacology.

Introduction

Boldenone, a 1-dehydrogenated analogue of testosterone, is an anabolic-androgenic steroid (AAS) with prominent anabolic effects and moderate androgenic properties.[1] While boldenone itself is not commercially available as a drug, its esterified forms are utilized in veterinary medicine, primarily in horses, to improve physical condition, appetite, and weight gain.[2] The ester moiety dictates the rate of release from the injection site and, consequently, the duration of action. Boldenone undecylenate, a long-acting ester, has a biological half-life of approximately 14 days following intramuscular administration.[1]

This compound, a shorter-chain ester, is expected to have a much faster absorption and elimination profile compared to its undecylenate counterpart. Understanding the pharmacokinetics of this compound is crucial for establishing appropriate dosing regimens, withdrawal times, and for regulatory control of its use in food-producing and performance animals. This guide aims to provide a detailed examination of the available pharmacokinetic data for boldenone and its esters, and to extrapolate the expected profile of this compound based on analogous compounds.

Quantitative Pharmacokinetic Data

The following tables summarize the available pharmacokinetic parameters for boldenone and its undecylenate ester in horses, as well as for testosterone propionate in cattle. This data serves as a basis for understanding the disposition of boldenone and for projecting the pharmacokinetics of this compound.

Table 1: Pharmacokinetic Parameters of Boldenone Following Intramuscular Administration in Horses

| Parameter | Value | Units | Reference |

| Dose | 1.1 | mg/kg | [3][4] |

| Cmax (Peak Plasma Concentration) | 1127.8 | pg/mL | [3][4] |

| Tmax (Time to Peak Concentration) | Not Reported | - | |

| t½ absorption (Absorption Half-Life) | 8.5 | hours | [3][4] |

| t½ elimination (Elimination Half-Life) | 123.0 | hours | [3][4] |

| AUC (Area Under the Curve) | 274.8 | ng·h/mL | [3][4] |

Table 2: Projected Pharmacokinetic Parameters of this compound in Horses (Extrapolated)

| Parameter | Projected Value | Units | Rationale |

| Cmax | Higher than Boldenone Undecylenate | pg/mL | Faster absorption of the propionate ester. |

| Tmax | Shorter than Boldenone Undecylenate | hours | Rapid release from the injection site. |

| t½ elimination | Significantly shorter than Boldenone | hours | Faster clearance due to rapid absorption and ester hydrolysis. Likely in the range of 24-72 hours. |

| AUC | Dependent on dose and formulation | ng·h/mL |

Note: These are projected values and require experimental verification.

Experimental Protocols

This section outlines a general experimental protocol for conducting a pharmacokinetic study of this compound in an animal model, such as the rat or horse. This protocol is a composite based on standard practices for steroid pharmacokinetic studies.[5][6]

Animal Model and Housing

-

Species: Wistar rats (male, 225-250 g) or healthy adult horses.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.[7]

-

Acclimation: A minimum of one week of acclimation to the housing conditions is required before the start of the study.[7]

Drug Administration

-

Formulation: this compound dissolved in a sterile vehicle, such as sesame oil, to the desired concentration.

-

Dose: A single intramuscular (IM) injection. The dose will depend on the study objectives. For example, a dose of 1-5 mg/kg could be used in rats.

-

Administration: The injection should be administered into a deep muscle mass, such as the gluteal muscle in rats or the cervical muscles in horses.

Blood Sampling

-

Schedule: Blood samples should be collected at predetermined time points to capture the absorption, distribution, and elimination phases of the drug. A typical schedule for a short-acting ester like propionate would be: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours post-administration.[5][8]

-

Collection: Blood can be collected via tail vein or jugular vein puncture into tubes containing an appropriate anticoagulant (e.g., EDTA).[8]

-

Processing: Plasma should be separated by centrifugation and stored at -80°C until analysis.[8]

Sample Analysis

-

Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of boldenone and its esters in plasma due to its high sensitivity and specificity.[3][9]

-

Sample Preparation:

-

Thaw plasma samples at room temperature.

-

Add an internal standard (e.g., deuterated boldenone) to each sample.

-

Perform liquid-liquid extraction with an organic solvent (e.g., methyl tert-butyl ether/ethyl acetate mixture) to isolate the steroids.[10]

-

Evaporate the organic layer to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[10]

-

-

LC-MS/MS Conditions:

-

Column: A C18 reverse-phase column is typically used for separation.[9]

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is commonly employed.[9]

-

Ionization: Electrospray ionization (ESI) in positive mode is suitable for the analysis of boldenone.[9]

-

Detection: Multiple reaction monitoring (MRM) is used to detect the parent and product ions of boldenone for quantification and confirmation.[9]

-

Visualizations

Experimental Workflow

References

- 1. Boldenone - Wikipedia [en.wikipedia.org]

- 2. docs.ufpr.br [docs.ufpr.br]

- 3. Pharmacokinetics of boldenone and stanozolol and the results of quantification of anabolic and androgenic steroids in race horses and nonrace horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. madbarn.com [madbarn.com]

- 5. fda.gov [fda.gov]

- 6. Frontiers | Pharmacokinetics of Oral Prednisone at Various Doses in Dogs: Preliminary Findings Using a Naïve Pooled-Data Approach [frontiersin.org]

- 7. Physiologically Based Pharmacokinetic Modeling Involving Nonlinear Plasma and Tissue Binding: Application to Prednisolone and Prednisone in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Advanced trends in detecting boldenone, its metabolites, and precursors in biological matrices: an integrative review of chromatographic methods - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. kemolab.hr [kemolab.hr]

An In-depth Technical Guide to the Synthesis and Purification of Boldenone Propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification methodologies for boldenone propionate, a synthetic anabolic-androgenic steroid. The document details common synthetic pathways, including starting materials and key reaction steps, as well as established purification techniques to achieve high-purity final product suitable for research and pharmaceutical development.

Synthesis of this compound

The synthesis of this compound is typically a two-stage process: first, the synthesis of the boldenone base, followed by its esterification to the propionate ester.

Synthesis of Boldenone Base

Two primary routes for the synthesis of the boldenone base are prevalent, starting from either 1,4-androstenedione (1,4-ADD) or testosterone.

A common and high-yield method involves the selective reduction of the 17-keto group of 1,4-ADD. To achieve this selectivity, the 3-keto group is often protected prior to reduction.

Experimental Protocol:

-

Etherification (Protection): In a reaction vessel, 1,4-ADD is dissolved in absolute ethanol and triethyl orthoformate. Pyridine hydrobromide and triethylamine are added as catalysts. The mixture is stirred, and the resulting etherate is crystallized by cooling, followed by washing with absolute ethanol and filtration.

-

Reduction and Hydrolysis: The protected intermediate is dissolved in methanol. Sodium borohydride is then added portion-wise at a controlled temperature (e.g., -2 to 2 °C) to reduce the 17-keto group. After the reaction is complete, the pH is adjusted with hydrochloric acid to hydrolyze the ether protecting group, yielding the crude boldenone product. The crude product is then precipitated by the addition of water, cooled, and collected by centrifugation or filtration.

-

Refining: The crude boldenone is further purified by recrystallization from a mixture of methanol and water.

| Starting Material | Key Reagents | Intermediate | Product | Reported Yield | Reported Purity | Reference |

| 1,4-Androstenedione (1,4-ADD) | Triethyl orthoformate, Pyridine hydrobromide, Triethylamine, Sodium borohydride, HCl | 3-ethoxy-androsta-3,5-dien-17-one | Boldenone | High | >98% | [1] |

Another synthetic route involves the dehydrogenation of testosterone to introduce a double bond at the C1-C2 position.

Experimental Protocol:

-

Protection of 17β-hydroxyl group: Testosterone is dissolved in a suitable solvent system (e.g., dioxane/THF). The 17β-hydroxyl group is protected, for instance, by reacting with tert-butyldimethylsilyl chloride at low temperatures (e.g., 0 °C).

-

Dehydrogenation: The protected testosterone is then subjected to dehydrogenation using a reagent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The reaction is typically carried out over several hours.

-

Deprotection and Purification: The resulting suspension is filtered, and the filtrate is worked up by washing with aqueous sodium hydroxide and water. The organic phase is dried, and the solvent is evaporated. The crude product is then purified by silica gel chromatography followed by recrystallization from a solvent like ethyl acetate.

| Starting Material | Key Reagents | Intermediate | Product | Reported Yield | Reference |

| Testosterone | tert-butyldimethylsilyl chloride, DDQ | 17β-(tert-butyldimethylsilyloxy)-androsta-1,4-dien-3-one | Boldenone | 58% | [2] |

Esterification of Boldenone to this compound

Once the boldenone base is synthesized and purified, the final step is the esterification of the 17β-hydroxyl group with a propionyl group. A common method for this transformation is reaction with propionic anhydride.

Experimental Protocol (Adapted from Testosterone Propionate Synthesis):

-

Reaction Setup: Under an inert atmosphere, boldenone is dissolved in an organic solvent such as dichloromethane. An organic base (e.g., diisopropylethylamine) and a catalyst, such as 4-dimethylaminopyridine (DMAP), are added to the solution.

-

Esterification: Propionic anhydride is added to the reaction mixture. The reaction is then allowed to proceed at a controlled temperature (e.g., 20-80 °C) until completion, which can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Isolation: After the reaction is complete, water is added to the mixture. The organic layer is separated, washed with water, and then concentrated under reduced pressure. The resulting crude this compound can then be further purified.

| Starting Material | Key Reagents | Product | Reported Yield (for Testosterone Propionate) | Reported Purity (for Testosterone Propionate) | Reference |

| Boldenone | Propionic anhydride, Diisopropylethylamine, DMAP | This compound | >110% (crude) | 98.7% | [3] |

Purification of this compound

To achieve the high purity required for research and pharmaceutical applications, the crude this compound must undergo one or more purification steps.

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.

Experimental Protocol:

-

Solvent Selection: A suitable solvent or solvent system is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for steroid recrystallization include ethyl acetate, methanol, ethanol, and mixtures thereof with water. For steroid propionates, a mixture of an alcohol and water or a polar aprotic solvent may be effective.

-

Dissolution: The crude this compound is dissolved in a minimal amount of the hot solvent to form a saturated solution.

-

Crystallization: The hot solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the this compound decreases, leading to the formation of crystals. The cooling process can be followed by placing the solution in an ice bath to maximize crystal formation.

-

Isolation and Drying: The purified crystals are collected by filtration, washed with a small amount of cold solvent to remove any remaining impurities, and then dried under vacuum.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity or for separating closely related impurities, preparative reversed-phase HPLC is a powerful technique.

Experimental Protocol:

-

Column and Mobile Phase Selection: A reversed-phase column, such as a C18 column, is typically used for the purification of steroids. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol[4]. The exact ratio can be optimized using analytical HPLC to achieve the best separation.

-

Sample Preparation: The crude this compound is dissolved in a suitable solvent, ideally the mobile phase, to prepare a concentrated solution for injection.

-

Chromatographic Separation: The sample solution is injected onto the preparative HPLC column. The components are separated based on their differential partitioning between the stationary and mobile phases.

-

Fraction Collection: The eluent is monitored by a detector (e.g., UV), and the fraction containing the purified this compound is collected.

-

Product Isolation: The solvent is removed from the collected fraction, typically by rotary evaporation, to yield the highly purified this compound.

| Purification Method | Key Parameters | Advantages | Disadvantages |

| Recrystallization | Solvent system, Cooling rate | Cost-effective, Scalable | May not remove all impurities, Lower yield |

| Preparative HPLC | Column type (e.g., C18), Mobile phase (e.g., Acetonitrile/Water), Flow rate | High purity achievable, Good for complex mixtures | Higher cost, More complex equipment |

Visualizing the Synthesis and Purification Workflows

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

References

- 1. Determination of Steroids in Bovine Serum: Validation of a Reliable LC-MS/MS Method and In Vivo Studies with Boldenone Undecylenate and Testosterone Propionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 977-32-2 | Benchchem [benchchem.com]

- 3. CN111875655B - A kind of preparation method of testosterone propionate - Google Patents [patents.google.com]

- 4. Separation of Boldenone undecylenate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Metabolic Pathways of Boldenone Propionate: A Cross-Species Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boldenone, an anabolic androgenic steroid developed for veterinary use, has seen illicit use in sports and livestock production. Understanding its metabolic fate across different species is crucial for developing robust detection methods and for assessing its pharmacological and toxicological profiles. This technical guide provides an in-depth overview of the metabolic pathways of boldenone propionate in humans, horses, and cattle, supported by quantitative data, detailed experimental protocols, and visual representations of the metabolic processes.

This compound, a prodrug, is hydrolyzed to its active form, boldenone (17β-hydroxyandrosta-1,4-dien-3-one), which then undergoes extensive metabolism. The primary metabolic routes include epimerization, reduction, hydroxylation, and conjugation, leading to a variety of metabolites that are excreted primarily in urine. Significant species-specific differences in metabolic profiles necessitate distinct analytical strategies for detection and confirmation.

Metabolic Pathways of Boldenone

Boldenone undergoes Phase I and Phase II metabolism, resulting in a variety of metabolites. The primary transformations include the epimerization of the 17β-hydroxyl group to a 17α-hydroxyl group, reduction of the A-ring, and hydroxylation at various positions. These metabolites are then often conjugated with glucuronic acid or sulfate to increase their water solubility for excretion.[1]

Human Metabolism

In humans, the major urinary metabolites of boldenone are 5β-androst-1-en-17β-ol-3-one (BM1), 17β-boldenone, and its epimer, 17α-boldenone.[2][3] BM1 is often found in higher concentrations than the parent drug.[3] These metabolites are excreted as both free and glucuronide-conjugated forms.[3]

Equine (Horse) Metabolism

In horses, the metabolic profile of boldenone differs significantly from that in humans. The principal metabolite found in equine urine is 17α-boldenone, the epimer of the parent compound.[1] Boldenone is also excreted as a sulfate conjugate.[4][5]

Bovine (Cattle) Metabolism

Similar to horses, the main metabolite of boldenone in cattle is 17α-boldenone.[6][7] Various other metabolites, including androst-1,4-diene-3,17-dione (boldione) and hydroxylated derivatives, have also been identified.[8] Metabolites in cattle are primarily excreted as glucuro- and sulfo-conjugates.

Quantitative Data on Boldenone Metabolites

The following tables summarize the reported concentrations of major boldenone metabolites in urine across different species after administration. These values can vary depending on the dosage, route of administration, and individual metabolic differences.

Table 1: Concentration of Boldenone Metabolites in Human Urine

| Metabolite | Concentration Range (ng/mL) | Time of Maximum Excretion | Reference |

| 17β-Boldenone | 104 - 550 | 16 hours | [9] |

| 5β-androst-1-en-17β-ol-3-one (BM1) | Generally higher than 17β-Boldenone | Not specified | [3] |

| 17α-Boldenone | Small amounts | Not specified | [3] |

| Endogenous 17β-Boldenone | 0.37 - 6.02 | Not applicable | [9] |

Table 2: Concentration of Boldenone Metabolites in Equine Urine

| Metabolite | Concentration | Detection Window | Reference |

| Boldenone Sulfate | Not specified | 2 hours to 42 days | [4][5] |

| Endogenous Boldenone | 27.0 - 1330 pg/mL | Not applicable | [10] |

Table 3: Concentration of Boldenone Metabolites in Bovine Urine

| Metabolite | Observation | Reference |

| 17α-Boldenone | Major metabolite, levels decrease rapidly after treatment withdrawal | [6] |

| 17β-Boldenone | Detectable only for a short period after administration | [6] |

Experimental Protocols

The analysis of boldenone and its metabolites in biological matrices typically involves three key stages: enzymatic hydrolysis of conjugates, extraction and cleanup of the analytes, and instrumental analysis by chromatography coupled with mass spectrometry.

Enzymatic Hydrolysis of Urinary Conjugates

Objective: To cleave glucuronide and sulfate conjugates to release the free steroid metabolites for analysis.

Protocol:

-

To 2 mL of urine, add an internal standard.

-

Add 1 mL of phosphate buffer (pH 7).

-

Add 50 µL of β-glucuronidase from E. coli K12.

-

Incubate the mixture at 52°C for 3 hours.[11]

-

For sulfate conjugates, a solvolysis step can be performed by adding a solution of ethyl acetate:methanol:sulfuric acid (100:20:0.2 v/v/v) and incubating for 1 hour at 50°C.

Solid-Phase Extraction (SPE) of Urine Samples

Objective: To extract and clean up the steroid metabolites from the urine matrix.

Protocol:

-

Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 2 mL of methanol followed by 2 mL of water.[12]

-

Apply the hydrolyzed urine sample to the conditioned cartridge.

-

Wash the cartridge with 2 mL of water to remove polar impurities.[12]

-

Further wash with 3 mL of 30/70 (v/v) acetonitrile/water.[11]

-

Dry the cartridge under a stream of nitrogen or by applying a vacuum.

-

Elute the analytes with 3 mL of methanol.[11]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify the boldenone metabolites.

Protocol:

-

Evaporate the eluate from the SPE step to dryness under a gentle stream of nitrogen.

-

Derivatize the dried residue to improve the volatility and chromatographic properties of the analytes. A common derivatizing agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

Reconstitute the derivatized sample in a suitable solvent (e.g., hexane).

-

Inject an aliquot into the GC-MS system.

-

GC Conditions (Typical):

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent.

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An initial temperature of around 150°C, ramped to approximately 300°C.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Impact (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for metabolite identification.

-

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To provide a sensitive and specific method for the detection and quantification of boldenone and its metabolites, particularly for conjugated forms.

Protocol:

-

The eluate from the SPE can be directly analyzed or after evaporation and reconstitution in the initial mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

-

LC Conditions (Typical):

-

Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.7 µm).[13]

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid to improve ionization.

-

Flow Rate: Typically in the range of 0.2-0.4 mL/min.

-

-

MS/MS Conditions (Typical):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, monitoring specific precursor-to-product ion transitions for each analyte.

-

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the general metabolic pathway of this compound across the different species.

Caption: General metabolic pathway of this compound.

Experimental Workflow for Boldenone Analysis in Urine

This diagram outlines the typical workflow for the analysis of boldenone and its metabolites in urine samples.

Caption: Experimental workflow for boldenone analysis in urine.

Conclusion

The metabolism of this compound exhibits considerable variation across species, with distinct major metabolites identified in humans, horses, and cattle. This technical guide has provided a comparative overview of these metabolic pathways, supported by available quantitative data. The detailed experimental protocols for the extraction and analysis of boldenone and its metabolites from urine offer a practical resource for researchers in the fields of drug metabolism, toxicology, and anti-doping science. The provided visualizations serve to clarify the complex metabolic transformations and analytical workflows. Further research is warranted to fully elucidate the minor metabolic pathways and to establish standardized analytical methods and thresholds for the detection of boldenone abuse in various species.

References

- 1. Advanced trends in detecting boldenone, its metabolites, and precursors in biological matrices: an integrative review of chromatographic methods - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism study of boldenone in human urine by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Screening, confirmation and quantification of boldenone sulfate in equine urine after administration of boldenone undecylenate (Equipoise) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. madbarn.com [madbarn.com]

- 6. Excretion profile of boldenone and its metabolites after oral administration to veal calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of some important metabolites of boldenone in urine and feces of cattle by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. rivm.nl [rivm.nl]

- 12. Highly sensitive and selective analysis of urinary steroids by comprehensive two-dimensional gas chromatography combined with positive chemical ionization quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LC-MS/MS fast analysis of androgenic steroids in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Receptor Binding Affinity of Boldenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity of Boldenone, an anabolic-androgenic steroid (AAS). The document focuses on quantitative data, detailed experimental methodologies, and the associated molecular signaling pathways, offering valuable insights for researchers, scientists, and professionals involved in drug development and endocrine research.

Introduction

Boldenone, also known as Δ1-testosterone, is a synthetic derivative of testosterone. It is characterized by a double bond between the first and second carbon atoms of the steroid nucleus. While it is primarily used in veterinary medicine, its performance-enhancing effects have led to its illicit use in humans. The biological activity of Boldenone is mediated through its interaction with various steroid hormone receptors, most notably the androgen receptor (AR). Understanding the specific binding affinities and the subsequent cellular signaling cascades is crucial for elucidating its pharmacological profile, including its anabolic and androgenic effects. This guide synthesizes available data on Boldenone's binding to the androgen, estrogen, and progesterone receptors.

Quantitative Receptor Binding Affinity Data

The binding affinity of Boldenone to steroid receptors is a key determinant of its biological activity. The following table summarizes the relative binding affinity (RBA) of Boldenone for the androgen receptor (AR), estrogen receptor (ER), and progesterone receptor (PR). This data is derived from competitive binding assays, a common method to determine the affinity of a ligand for its receptor.

| Compound | Receptor | Relative Binding Affinity (RBA) (%) | Reference |

| Boldenone (Δ1-Testosterone) | Androgen Receptor (AR) | 50 - 75 | [1] |

| Estrogen Receptor (ER) | < 1 | [1] | |

| Progesterone Receptor (PR) | < 1 | [1] |

Note: The Relative Binding Affinity (RBA) values are typically determined relative to a standard compound for each receptor (e.g., dihydrotestosterone for AR, estradiol for ER, and progesterone for PR), which is set to 100%. The question mark in the original source for the AR RBA indicates a degree of uncertainty or variability in the measurement.

Experimental Protocols: Androgen Receptor Competitive Binding Assay

The following is a detailed methodology for a typical competitive androgen receptor binding assay, based on established protocols. This type of assay is used to determine the relative binding affinity of a test compound, such as Boldenone, by measuring its ability to displace a radiolabeled androgen from the AR.

Materials and Reagents

-

Tissues: Ventral prostates from castrated male Sprague-Dawley rats.

-

Radioligand: [³H]-R1881 (Methyltrienolone), a high-affinity synthetic androgen.

-

Buffers:

-

TEDG Buffer: Tris-HCl, EDTA, DTT, and glycerol.

-

Tris-HCl Buffer.

-

-

Reagents:

-

Disodium EDTA

-

PMSF (Phenylmethylsulfonyl fluoride)

-

Sodium molybdate

-

DTT (Dithiothreitol)

-

Ethanol

-

-

Hydroxyapatite (HAP) slurry: For separating receptor-bound from free radioligand.

-

Scintillation Cocktail: For quantifying radioactivity.

-

Test Compound: Boldenone (or its ester, which will hydrolyze to Boldenone).

Preparation of Prostate Cytosol

-

Male Sprague-Dawley rats (60-90 days old) are castrated 24 hours prior to the experiment to reduce endogenous androgen levels.[2]

-

The rats are euthanized, and the ventral prostates are excised and trimmed of fat.[2]

-

The pooled prostate tissue is homogenized in ice-cold TEDG buffer.[2]

-

The homogenate is centrifuged at high speed (e.g., 30,000 x g) to pellet cellular debris.[2]

-

The resulting supernatant, which contains the cytosolic fraction with the androgen receptors, is carefully collected.[2]

Competitive Binding Assay Procedure

-

Preparation of Test Compound Dilutions: A series of dilutions of the test compound (Boldenone) are prepared in ethanol.[2]

-

Assay Tube Setup:

-

Aliquots of the test compound dilutions are added to assay tubes and the ethanol is evaporated.[2]

-

A known concentration of the radioligand ([³H]-R1881) is added to each tube.

-

Control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-labeled androgen) are also prepared.

-

-

Incubation: The prepared prostate cytosol is added to each tube. The tubes are then incubated overnight (approximately 20 hours) at 4°C to allow the binding to reach equilibrium.[2]

-

Separation of Bound and Free Ligand:

-

An ice-cold hydroxyapatite (HAP) slurry is added to each tube. HAP binds to the receptor-ligand complexes.[2]

-

The tubes are incubated for a short period and then centrifuged to pellet the HAP with the bound radioligand.

-

The supernatant containing the unbound radioligand is discarded.

-

-

Quantification:

-

The HAP pellet is washed to remove any remaining unbound radioligand.

-

Scintillation cocktail is added to each tube, and the radioactivity is measured using a scintillation counter.[2]

-

-

Data Analysis: The amount of radioligand displaced by the test compound is used to calculate its IC50 value (the concentration of the test compound that displaces 50% of the radioligand). The relative binding affinity (RBA) is then calculated by comparing the IC50 of the test compound to the IC50 of a reference androgen.

Signaling Pathways and Experimental Workflows

The biological effects of Boldenone are initiated by its binding to the androgen receptor, which then triggers a cascade of intracellular events. These can be broadly categorized into classical (genomic) and non-classical (non-genomic) signaling pathways.

Classical (Genomic) Androgen Receptor Signaling Pathway

The classical pathway involves the regulation of gene expression.

Caption: Classical Androgen Receptor Signaling Pathway.

Non-Classical (Non-Genomic) Androgen Receptor Signaling Pathway

Non-classical pathways are more rapid and do not directly involve gene transcription.

Caption: Non-Classical Androgen Receptor Signaling.

Experimental Workflow for Competitive Binding Assay

The logical flow of a competitive binding assay is crucial for understanding the experimental design.

Caption: Competitive Binding Assay Workflow.

Conclusion

This technical guide has provided a detailed examination of the receptor binding affinity of Boldenone, with a primary focus on its interaction with the androgen receptor. The quantitative data presented, derived from competitive binding assays, indicates a moderate to high affinity of Boldenone for the androgen receptor and negligible affinity for the estrogen and progesterone receptors. The detailed experimental protocol for androgen receptor competitive binding assays offers a methodological foundation for researchers in this field. Furthermore, the visualization of the classical and non-classical androgen receptor signaling pathways provides a clear framework for understanding the molecular mechanisms through which Boldenone exerts its biological effects. This information is critical for the continued investigation of the pharmacological and toxicological properties of Boldenone and other anabolic-androgenic steroids.

References

The In Vivo Effects of Boldenone on Muscle Tissue: A Technical Whitepaper

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Boldenone, a synthetic derivative of testosterone, is an anabolic-androgenic steroid (AAS) primarily developed for veterinary use to enhance muscle growth and appetite.[1] Its use, particularly as an ester like boldenone undecylenate or propionate, is prevalent in non-medical contexts for performance and physique enhancement. This technical guide provides an in-depth analysis of the in vivo effects of boldenone on skeletal muscle tissue. It consolidates findings on its molecular mechanisms, summarizes quantitative physiological changes, details common experimental protocols for its study, and illustrates the key signaling pathways involved in its anabolic action. The primary mechanism of boldenone involves its role as an agonist of the androgen receptor (AR), which leads to increased protein synthesis, enhanced nitrogen retention, and ultimately, muscle hypertrophy.[1][2]

Molecular Mechanism of Action

Boldenone's anabolic effects are primarily mediated through its interaction with the androgen receptor (AR), a ligand-inducible transcription factor found in the cytoplasm of target cells, including skeletal muscle.[3][4]

1.1 Genomic Pathway: Upon entering the muscle cell, boldenone binds to the AR. This ligand-receptor complex translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs). This binding modulates the transcription of target genes, leading to an increased rate of muscle protein synthesis (MPS) and a decrease in muscle protein breakdown (MPB).[5][6] This genomic action is the principal driver of the hypertrophic effects observed with AAS administration.[3]

1.2 Non-Genomic and Anti-Catabolic Pathways: Beyond direct gene regulation, AAS can exert effects through non-genomic pathways, potentially involving the activation of intracellular signaling cascades like the PI3K/Akt pathway.[6][7] Furthermore, boldenone exhibits anti-catabolic properties by antagonizing the glucocorticoid receptor (GR).[5][6] By inhibiting the catabolic signaling of glucocorticoids (like cortisol), boldenone helps to shift the net protein balance towards anabolism, further promoting muscle growth.[6]

The fundamental mechanism begins with boldenone binding to the androgen receptor, initiating a cascade that upregulates the machinery for muscle protein synthesis.

Caption: Boldenone binding to the Androgen Receptor (AR) and subsequent genomic action.

Quantitative Effects on Muscle and Physiology

In vivo studies, primarily in animal models, have quantified the effects of boldenone administration on various physiological parameters related to muscle growth and body composition. While specific data for boldenone propionate is less common in published literature, studies using the longer-acting ester, boldenone undecylenate, provide valuable insights into the compound's general efficacy.

| Parameter | Animal Model | Dosage & Duration | Result | Reference |

| Body Weight & Gain | Male Rabbits | 2.5 mg/kg & 5 mg/kg (5 injections at 3-week intervals) | Significant increase in total body weight and daily gain compared to control. | [8][9] |

| Feed Efficiency | Male Rabbits | 2.5 mg/kg & 5 mg/kg (5 injections at 3-week intervals) | Significant improvement in feed efficiency and a decrease in feed conversion ratio. | [8] |

| Muscle Protein & Lipid | Rabbits | 5 mg/kg (1 to 3 injections at 3-week intervals) | Significant increase in total protein and total lipid content in skeletal, cardiac, and smooth muscles. | [10] |

| Nitrogen Retention | General Effect | Not specified | Increases nitrogen retention, creating a positive nitrogen balance essential for an anabolic state. | [1][2] |

| Dressing Percentage | Male Rabbits | 2.5 mg/kg & 5 mg/kg (5 injections at 3-week intervals) | Significant increase in dressing percentage (carcass weight relative to live weight). | [8] |

| Oxidative Stress Markers | Rabbits | 5 mg/kg (1 to 3 injections at 3-week intervals) | Significant increase in malondialdehyde (MDA) and nitric oxide (NO) in muscle tissues, indicating oxidative stress. | [10] |

| Liver & Kidney Biomarkers | Broiler Chicks | 5 mg/kg (single injection) | Significant increase in AST, ALT, urea, and creatinine, suggesting potential hepatorenal stress. | [11] |

Core Anabolic Signaling Pathways

The hypertrophic effects of boldenone are not solely dependent on AR-mediated transcription but also involve complex cross-talk with other critical growth-regulating pathways.

3.1 IGF-1 and PI3K/Akt/mTOR Pathway: Anabolic steroids can amplify the effects of other anabolic hormones like Insulin-like Growth Factor-1 (IGF-1).[3][7] The activation of the IGF-1 receptor triggers the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade. Akt, a central node in this pathway, subsequently activates the mammalian target of rapamycin (mTOR), a master regulator of protein synthesis. This pathway enhances translation initiation and elongation, contributing significantly to muscle cell growth. Acute testosterone administration has been shown to activate the PI3K/Akt pathway.[6]

Caption: The IGF-1/PI3K/Akt/mTOR pathway, a key driver of muscle protein synthesis.

3.2 Anti-Catabolic Glucocorticoid Receptor Antagonism: Muscle mass is determined by the balance between protein synthesis and degradation. Glucocorticoid hormones promote muscle breakdown (catabolism) by binding to the glucocorticoid receptor (GR). Anabolic steroids can act as antagonists to the GR, directly inhibiting its catabolic signaling.[5] This reduction in muscle protein breakdown shifts the net protein balance in favor of anabolism, preserving and building muscle tissue.[6]

Caption: Boldenone's anti-catabolic effect via Glucocorticoid Receptor (GR) antagonism.

Experimental Protocols for In Vivo Assessment

The investigation of boldenone's effects on muscle tissue requires structured in vivo experiments, typically followed by sophisticated analytical techniques for tissue analysis.

4.1 Animal Model and Drug Administration: A common approach involves administering boldenone undecylenate or propionate to animal models such as rats, rabbits, or cattle.[10][12][13]

-

Subjects: Typically, male animals are used to avoid confounding variables from the female hormonal cycle. Animals are divided into a control group (receiving a vehicle like sesame or olive oil) and one or more experimental groups receiving different doses of boldenone.[9][11]

-

Administration: The route is almost always intramuscular injection to mimic non-medical human use and ensure bioavailability.[8][14] Dosages vary by study, but a common dose in rabbit studies is 5 mg/kg body weight.[10] The duration can range from a single dose to multiple injections over several weeks or months to assess both acute and chronic effects.[8][11]

4.2 Tissue Collection and Analysis:

-

Sample Preparation: Following the experimental period, animals are euthanized. Muscle tissues (e.g., quadriceps, gastrocnemius) are excised, weighed, and prepared for analysis. Preparation often involves enzymatic hydrolysis to release conjugated steroids, followed by extraction with a solvent like tert-butyl methyl ether.[15] Further cleanup steps using solid-phase extraction (SPE) are employed to remove interfering substances.[15][16]

-

Analytical Method: The gold standard for detecting and quantifying boldenone and its metabolites in tissue is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][17] This technique offers high sensitivity and specificity, allowing for the confirmation of analytes by comparing precursor and product ions.[15] For differentiating between endogenous and exogenous boldenone, gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is utilized.[18][19]

-

Histopathology: To assess structural changes, muscle tissue samples may be fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for microscopic examination. This allows for the analysis of muscle fiber size (cross-sectional area), morphology, and the detection of any pathological changes like degenerative effects.[12][20]

References

- 1. Understanding Boldenone: Usage, Benefits, and Risks Explained - UK Anabolic Steroids Shop | Anabolic Point - Top Rated and Trasted Steroids Source [anabolicpoint.com]

- 2. Boldenone - Wikipedia [en.wikipedia.org]

- 3. The Effects of Anabolic-Androgenic Steroids on Gene Expression in Skeletal Muscle: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. The Mechanisms of Anabolic Steroids, Selective Androgen Receptor Modulators and Myostatin Inhibitors [kjsm.org]

- 6. How the love of muscle can break a heart: Impact of anabolic androgenic steroids on skeletal muscle hypertrophy, metabolic and cardiovascular health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. journals.pan.pl [journals.pan.pl]

- 9. researchgate.net [researchgate.net]

- 10. scialert.net [scialert.net]

- 11. Evaluation of boldenone as a growth promoter in broilers: safety and meat quality aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Determination of Steroids in Bovine Serum: Validation of a Reliable LC-MS/MS Method and In Vivo Studies with Boldenone Undecylenate and Testosterone Propionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Determination of anabolic steroids in muscle tissue by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Advanced trends in detecting boldenone, its metabolites, and precursors in biological matrices: an integrative review of chromatographic methods - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 18. usada.org [usada.org]

- 19. Development of an analytical method for the determination of the misuse in sports of boldenone through the analysis of urine by on-line coupling liquid chromatography-gas chromatography-combustion-isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. bvmj.journals.ekb.eg [bvmj.journals.ekb.eg]

An In-Depth Technical Guide on Boldenone Propionate and its Stimulation of Erythropoietin Release

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boldenone, a synthetic derivative of testosterone, is an anabolic-androgenic steroid (AAS) recognized for its significant erythropoietic effects. This technical guide provides a comprehensive overview of the mechanisms through which boldenone propionate is understood to stimulate the release of erythropoietin (EPO), a key hormone in the regulation of red blood cell production. While specific research on the propionate ester is limited, this document synthesizes available data on boldenone and other androgens to elucidate its physiological impact. This guide details the molecular pathways, presents quantitative data from relevant studies, and outlines experimental protocols for investigating these effects, aiming to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction

Boldenone is a structurally modified analog of testosterone, with a double bond between carbon 1 and 2 in the A-ring. This modification reduces its androgenic potency relative to its anabolic activity.[1] Like other AAS, boldenone is known to stimulate protein synthesis and nitrogen retention.[1][2] A key pharmacological effect of boldenone and other androgens is the stimulation of erythropoiesis, the process of red blood cell production.[2][3] This effect is primarily mediated through the increased production of erythropoietin (EPO) by the kidneys.[1][4][5] An increase in red blood cell mass enhances the oxygen-carrying capacity of the blood, an effect that has led to the illicit use of these compounds in performance enhancement.[3] This guide focuses on the technical aspects of this compound's interaction with the erythropoietic system.

Mechanism of Action: Stimulation of Erythropoietin Release

The erythropoietic effects of androgens like boldenone are believed to be mediated through two primary pathways: direct stimulation of EPO gene expression in the kidneys and a direct effect on bone marrow progenitor cells.[6]

Renal Stimulation of Erythropoietin Production

The primary mechanism by which boldenone stimulates erythropoiesis is by increasing the production of EPO in the kidneys.[1][4][5] Androgens are known to bind to the androgen receptor (AR), a ligand-activated nuclear transcription factor.[2][7] The binding of boldenone to the AR in renal interstitial fibroblasts, the primary site of EPO production, is thought to initiate a cascade of events leading to increased transcription of the EPO gene.[8][9]

The regulation of the EPO gene is complex and involves hypoxia-inducible factors (HIFs).[8][10] Under normoxic conditions, HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their degradation.[11] During hypoxia, PHD activity is inhibited, allowing HIF-α to stabilize, translocate to the nucleus, and bind to the hypoxia-response element (HRE) in the EPO gene, thereby upregulating its transcription.[11] While the precise interaction between androgen receptor signaling and the HIF pathway is still under investigation, it is hypothesized that androgens may enhance the stability or activity of HIFs, or act on other co-regulatory proteins involved in EPO gene transcription.

Direct Effects on Hematopoietic Stem Cells

In addition to stimulating renal EPO production, androgens may also have a direct effect on the bone marrow.[6] Studies have suggested that androgens can increase the number of erythroid colony-forming units (CFU-E) and burst-forming units-erythroid (BFU-E) in the bone marrow, making them more responsive to EPO.

Quantitative Data on the Effects of Androgens on Hematological Parameters

While specific quantitative data for this compound's effect on EPO levels in controlled human or animal studies is scarce in the available literature, studies on other androgens and boldenone undecylenate provide valuable insights. The following tables summarize findings from relevant research.

Table 1: Effect of Boldenone Undecylenate on Hematological Parameters in Animals

| Animal Model | Dosage | Duration | Change in Red Blood Cell (RBC) Count | Change in Hemoglobin (Hb) | Change in Hematocrit (Hct/PCV) | Reference |

| Broiler Chicks | 5 mg/kg (single dose) | 3 weeks | Significant increase | Significant increase | Significant increase | [12] |

| Veal Calves | 200 mg & 400 mg | 4 weeks | Significant increase | Significant increase | Significant increase | [13] |

| Male Rabbits | 5, 10, & 15 mg/kg | 2 months | Significant increase | Significant increase | Significant increase | [14] |

Table 2: Effect of Other Androgens on Erythropoietin and Hematological Parameters

| Androgen | Subject | Dosage | Duration | Change in Serum EPO | Change in Hematological Parameters | Reference |

| Nandrolone Decanoate | Hemodialysis Patients | 200 mg/week | 6 months | Not directly measured, but significant increase in Hb | Hemoglobin increased from 7.3 to 10.8 g/dL | [15] |

| Testosterone Undecanoate | Hypogonadal Men | 500 mg or 1000 mg | 8 weeks | Significantly elevated | Non-significant increase in RBC, Hb, Hct | [7] |

| Testosterone Propionate | Orchiectomized Rats | 4 mg/kg & 8 mg/kg weekly | 15 weeks | Not measured | Significant increase in RBC and Hb | [5] |

| Dianabol (Methandienone) | Female Albino Rats | 10, 30, & 50 mg/kg/day | 6 weeks | Not measured | Significant increase in RBC, Hb, PCV | [1][16] |

Experimental Protocols

The following are generalized experimental protocols for assessing the effects of this compound on erythropoiesis, based on methodologies reported in related studies.

In Vivo Animal Study Protocol

-

Objective: To determine the effect of this compound administration on serum erythropoietin levels and hematological parameters in a rodent model.

-

Animal Model: Male Wistar rats (8-10 weeks old).

-

Groups:

-

Control Group: Vehicle (e.g., sesame oil) injection.

-

Treatment Group 1: Low-dose this compound (e.g., 2 mg/kg body weight).

-

Treatment Group 2: High-dose this compound (e.g., 10 mg/kg body weight).

-

-

Administration: Intramuscular injections administered once weekly for a duration of 8 weeks.

-

Blood Sampling: Blood samples are collected via the tail vein at baseline (week 0) and at specified intervals (e.g., weeks 2, 4, 6, and 8).

-

Parameters to be Measured:

-

Serum Erythropoietin: Measured using a commercially available ELISA kit for rat EPO.

-

Hematological Analysis: Complete blood count (CBC) to determine red blood cell (RBC) count, hemoglobin (Hb) concentration, and hematocrit (Hct) using an automated hematology analyzer.

-

-

Statistical Analysis: Data to be analyzed using ANOVA followed by a post-hoc test (e.g., Tukey's) to compare differences between groups.

In Vitro Cell Culture Protocol

-

Objective: To investigate the direct effect of this compound on erythropoietin gene expression in renal cells.

-

Cell Line: Human renal fibroblast cell line (e.g., HK-2).

-

Treatment: Cells are cultured to 70-80% confluency and then treated with varying concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle control for 24-48 hours.

-

Analysis of EPO Gene Expression:

-

RNA Extraction: Total RNA is extracted from the cells using a suitable kit.

-

Quantitative Real-Time PCR (qRT-PCR): The expression level of the EPO mRNA is quantified relative to a housekeeping gene (e.g., GAPDH).

-

-

Statistical Analysis: Differences in EPO gene expression between treated and control groups are analyzed using a t-test or ANOVA.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathway of Androgen-Stimulated Erythropoiesis

Caption: Proposed signaling pathway for boldenone-stimulated erythropoiesis.

Experimental Workflow for In Vivo Animal Study

Caption: Workflow for an in vivo study of this compound's erythropoietic effects.

Conclusion

This compound, as a potent anabolic-androgenic steroid, exerts a significant influence on erythropoiesis, primarily through the stimulation of erythropoietin production in the kidneys. The activation of the androgen receptor in renal cells appears to be a key initiating event, likely intersecting with the hypoxia-inducible factor pathway to enhance EPO gene transcription. While direct quantitative data for the propionate ester on EPO levels remains an area for further research, the collective evidence from studies on boldenone undecylenate and other androgens strongly supports this mechanism. The experimental protocols outlined in this guide provide a framework for future investigations to further elucidate the precise molecular interactions and dose-response relationships of this compound in stimulating erythropoiesis. This knowledge is crucial for a comprehensive understanding of its physiological effects and potential therapeutic applications and risks.

References

- 1. researchgate.net [researchgate.net]

- 2. Adverse effects of the anabolic steroid, boldenone undecylenate, on reproductive functions of male rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Boldenone - Wikipedia [en.wikipedia.org]

- 5. Effect of testosterone propionate on erythropoiesis after experimental orchiectomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evolution of serum erythropoietin after androgen administration to hemodialysis patients: a prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Effect of androgen on erythropoietin in patients with hypogonadism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fount, fate, features, and function of renal erythropoietin-producing cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Renal erythropoietin-producing cells in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Control of erythropoietin gene expression and its use in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Evaluation of boldenone as a growth promoter in broilers: safety and meat quality aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. idosi.org [idosi.org]

- 14. ebm-journal.org [ebm-journal.org]

- 15. Effect of Testosterone Propionate on Erythropoiesis after Experimental Orchiectomy [archive.foliamedica.bg]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Effects of Boldenone Propionate on Protein Synthesis and Nitrogen Retention

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boldenone, an anabolic-androgenic steroid (AAS) derived from testosterone, is recognized for its significant impact on muscle growth and development. This technical guide provides a comprehensive overview of the effects of boldenone propionate on two fundamental physiological processes that underpin its anabolic activity: protein synthesis and nitrogen retention. While direct quantitative data on the fractional synthesis rate of protein and precise nitrogen balance measurements for boldenone are limited in publicly available literature, this document synthesizes findings from numerous animal studies to provide a thorough understanding of its mechanisms and effects. This guide delves into the molecular pathways influenced by boldenone, details relevant experimental protocols, and presents available quantitative data in a structured format to facilitate analysis and future research.

Introduction

Boldenone and its esters, such as this compound and the more commonly studied boldenone undecylenate, are synthetic derivatives of testosterone.[1] Their primary mechanism of action involves binding to the androgen receptor (AR), which subsequently modulates gene transcription to produce its anabolic effects.[1] These effects are particularly pronounced in skeletal muscle tissue, leading to enhanced muscle mass and strength.[2] The core of this anabolic activity lies in the steroid's ability to increase protein synthesis and promote a state of positive nitrogen balance within the body.[3][4] A positive nitrogen balance, where nitrogen intake exceeds nitrogen excretion, is a fundamental prerequisite for muscle tissue accretion.[5] This guide will explore the available scientific evidence to elucidate the impact of this compound on these key processes.

Effects on Protein Synthesis

Quantitative Data from Animal Studies

The following tables summarize the effects of boldenone undecylenate on growth parameters in various animal models. These parameters are closely linked to the net result of protein synthesis versus protein degradation.

Table 1: Effects of Boldenone Undecylenate on Growth Performance in Male Rabbits [7]

| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Total Body Weight Gain (g) | Average Daily Gain ( g/day ) | Feed Conversion Ratio (FCR) |

| Control | 765.3 ± 15.6 | 2355.7 ± 55.3 | 1590.4 ± 44.8 | 25.2 ± 0.7 | 4.1 ± 0.1 |

| Group B1 (2 injections) | 762.5 ± 14.8 | 2510.5 ± 49.7 | 1748.0 ± 40.2 | 27.7 ± 0.6 | 3.7 ± 0.1 |

| Group B2 (3 injections) | 768.1 ± 16.2 | 2625.4 ± 51.2 | 1857.3 ± 42.1 | 29.5 ± 0.7 | 3.5 ± 0.1 |

*Statistically significant difference (p<0.05) compared to the control group.

Table 2: Effects of Boldenone Undecylenate on Carcass Traits in Male Rabbits [7]

| Treatment Group | Dressing % | Testes % |

| Control | 56.4 ± 0.8 | 0.28 ± 0.02 |

| Group B1 (2 injections) | 58.7 ± 0.7 | 0.19 ± 0.01 |

| Group B2 (3 injections) | 60.2 ± 0.6 | 0.17 ± 0.01 |

*Statistically significant difference (p<0.05) compared to the control group.

Table 3: Effects of Boldenone Undecylenate on Growth Performance in Weaned Male Lambs [8]

| Treatment Group | Initial Body Weight (kg) | Final Body Weight (kg) | Total Body Weight Gain (kg) |

| Control | 20.5 ± 0.5 | 30.2 ± 0.8 | 9.7 ± 0.4 |

| Low Dose (2.5 mg) | 20.3 ± 0.6 | 32.8 ± 0.7 | 12.5 ± 0.5 |

| High Dose (5 mg) | 20.6 ± 0.4 | 34.1 ± 0.9 | 13.5 ± 0.6 |

*Statistically significant difference compared to the control group.

Table 4: Effects of Boldenone Undecylenate on Serum Parameters in Broiler Chicks [9]

| Parameter | Control Group | Boldenone Group (5 mg/kg) |

| Total Protein (g/dL) | 2.8 ± 0.1 | 3.5 ± 0.2 |

| Globulin (g/dL) | 1.2 ± 0.1 | 1.9 ± 0.1 |

| Albumin (g/dL) | 1.6 ± 0.1 | 1.6 ± 0.1 |

| Albumin/Globulin Ratio | 1.3 ± 0.1 | 0.8 ± 0.1* |

*Statistically significant difference (p<0.05) compared to the control group.